molecular formula C12H11NO3 B1396510 4-Methoxy-6-methylquinoline-2-carboxylic acid CAS No. 1351825-79-0

4-Methoxy-6-methylquinoline-2-carboxylic acid

Cat. No. B1396510
M. Wt: 217.22 g/mol
InChI Key: YQOFMFVCMYKGKS-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylquinoline-2-carboxylic acid, also known as MMQ, is a nitrogen heterocyclic compound. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-methylquinoline-2-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core has a methoxy group (-OCH3) attached at the 4th position and a methyl group (-CH3) at the 6th position. The 2nd position of the quinoline core is substituted with a carboxylic acid group (-COOH) .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 364.8±37.0 °C and a predicted density of 1.280±0.06 g/cm3 . Its pKa value is predicted to be 1.16±0.30 .

Scientific Research Applications

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

For the synthesis of quinoline, there are different techniques, and Doebner–von Miller is considered the best . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

properties

IUPAC Name

4-methoxy-6-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9-8(5-7)11(16-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOFMFVCMYKGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-methylquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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